3-Benzoyl-1-tosylpyrrole
Overview
Description
3-Benzoyl-1-tosylpyrrole: is an organic compound with the molecular formula C18H15NO3S and a molecular weight of 325.38 g/mol It is characterized by the presence of a benzoyl group and a tosyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-1-tosylpyrrole typically involves the reaction of pyrrole with benzoyl chloride and p-toluenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-1-tosylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives or other reduced forms.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzoyl-1-tosylpyrrole has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-tosylpyrrole involves its interaction with active oxygen species. It has been shown to inhibit lipid peroxidation and act as a hydroxyl radical scavenger. These properties suggest that the compound can protect cells from oxidative damage, making it a potential candidate for therapeutic applications targeting oxidative stress-related conditions.
Comparison with Similar Compounds
3-Benzoylpyrrole: Lacks the tosyl group, making it less reactive in certain substitution reactions.
1-Tosylpyrrole:
3-Benzoyl-2-tosylpyrrole: Similar structure but with the tosyl group at a different position, leading to different chemical properties and reactivity.
Uniqueness: 3-Benzoyl-1-tosylpyrrole is unique due to the presence of both benzoyl and tosyl groups on the pyrrole ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-11-16(13-19)18(20)15-5-3-2-4-6-15/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDSTJINSJFSNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378295 | |
Record name | 3-Benzoyl-1-tosylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139261-90-8 | |
Record name | 3-Benzoyl-1-tosylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 3-Benzoyl-1-tosylpyrrole?
A1: this compound crystallizes in the monoclinic space group P21/c with the following unit cell parameters: a=13.5365 Å, b=10.1835 Å, c=12.5382 Å, and β=111.609°. The asymmetric unit contains one molecule (Z=4). []
Q2: What is the spatial arrangement of atoms in this compound?
A2: The nitrogen atom of the pyrrole ring adopts a near-planar configuration, deviating only 0.014 Å from the plane defined by the three atoms directly bonded to it. The pyrrole and benzoyl rings are not coplanar, forming a dihedral angle of 51.63°. Additionally, the S-N and S-O bond lengths are reported as 1.6866 Å and 1.426 Å, respectively. []
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